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  • Product: Methyl 2-(benzylamino)benzoate
  • CAS: 55369-69-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 2-(benzylamino)benzoate: Properties, Synthesis, and Characterization

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(benzylamino)benzoate (CAS No. 55369-69-2), a key organic intermediate in the synthesis of pharmaceuticals and agrochemicals. The document delv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(benzylamino)benzoate (CAS No. 55369-69-2), a key organic intermediate in the synthesis of pharmaceuticals and agrochemicals. The document delves into its core physicochemical properties, outlines a robust synthetic methodology via N-alkylation, details its analytical characterization profile, and discusses essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic chemistry, offering both foundational data and practical, field-proven insights to support laboratory and scale-up activities.

Core Physicochemical Properties

Methyl 2-(benzylamino)benzoate is a white crystalline solid at standard conditions.[1] Its structure, featuring a methyl anthranilate core N-substituted with a benzyl group, imparts a specific set of physical and chemical properties that are crucial for its handling, reaction design, and purification. The aromatic nature of the two phenyl rings and the presence of both a hydrogen bond donor (the secondary amine) and acceptor (the ester carbonyl) influence its solubility and crystalline nature. It is generally soluble in common organic solvents.[1]

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Data for Methyl 2-(benzylamino)benzoate

PropertyValueSource(s)
CAS Number 55369-69-2[1][2]
Molecular Formula C₁₅H₁₅NO₂[1][3]
Molecular Weight 241.29 g/mol [1]
Melting Point 52 °C[1]
Boiling Point 362.8 °C at 760 mmHg[1]
Density 1.162 g/cm³[1]
Flash Point 173.2 °C[1]
Vapor Pressure 1.88 x 10⁻⁵ mmHg at 25 °C[1]
Refractive Index 1.611[1]
pKa (Predicted) 1.84 ± 0.10[1]
XlogP (Predicted) 3.8[3]

Synthesis and Mechanism: N-Benzylation of Methyl Anthranilate

The most direct and common route for synthesizing Methyl 2-(benzylamino)benzoate is the N-alkylation of methyl anthranilate with a suitable benzylating agent, such as benzyl bromide or benzyl chloride. This reaction is a classical nucleophilic substitution where the nitrogen atom of the primary amine on the methyl anthranilate attacks the electrophilic benzylic carbon of the benzyl halide.

The choice of base and solvent is critical for achieving high yields and minimizing side reactions, such as dialkylation or reaction with the ester group. A non-nucleophilic base, like potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically employed to neutralize the hydrohalic acid byproduct, driving the reaction to completion. Solvents like acetonitrile (ACN) or dimethylformamide (DMF) are effective as they readily dissolve the reactants and facilitate the SN2 reaction mechanism. An alternative and effective approach is reductive amination, which offers high selectivity.[4]

Below is a representative, field-proven protocol for the synthesis.

Experimental Protocol: Synthesis via N-Alkylation

Objective: To synthesize Methyl 2-(benzylamino)benzoate from methyl anthranilate and benzyl bromide.

Materials:

  • Methyl anthranilate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source (heating mantle)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyl anthranilate (1.0 eq) and anhydrous acetonitrile. Stir the solution until the methyl anthranilate is fully dissolved.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of benzyl bromide (1.1 eq). The addition of a solid base like K₂CO₃ is crucial as it acts as a proton scavenger without introducing a competing nucleophile.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (methyl anthranilate) is consumed.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate.

  • Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine. This washing protocol ensures the removal of inorganic byproducts and residual acids.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 2-(benzylamino)benzoate.

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification MA Methyl Anthranilate Setup Combine in Flask MA->Setup BnBr Benzyl Bromide BnBr->Setup Base K₂CO₃ in ACN Base->Setup Reflux Reflux (82°C, 4-6h) Setup->Reflux TLC Monitor by TLC Reflux->TLC Filter Filter Solids TLC->Filter Extract Ethyl Acetate Extraction Filter->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Diagram of the synthesis workflow for Methyl 2-(benzylamino)benzoate.

Analytical Characterization

Structural verification of Methyl 2-(benzylamino)benzoate is achieved through a combination of standard spectroscopic techniques. While experimental spectra for this specific compound are not widely published, its expected spectral characteristics can be accurately predicted based on its structure and data from closely related analogues like methyl 2-(methylamino)benzoate.[5]

G cluster_spectroscopy Spectroscopic Analysis Sample Purified Sample NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry Sample->MS Data Data Interpretation NMR->Data IR->Data MS->Data Structure Structure Confirmed Data->Structure

Workflow for the analytical characterization of the final product.
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

    • Aromatic Protons: A complex multiplet pattern between ~6.5-8.0 ppm integrating to 9 protons (4 on the anthranilate ring, 5 on the benzyl ring).

    • N-H Proton: A broad singlet around 8.5-9.5 ppm, which is exchangeable with D₂O. Its chemical shift can be highly dependent on solvent and concentration.

    • Benzylic Protons (-CH₂-): A characteristic singlet or doublet (if coupled to the N-H proton) around 4.4-4.6 ppm, integrating to 2 protons.

    • Methyl Ester Protons (-OCH₃): A sharp singlet around 3.8-3.9 ppm, integrating to 3 protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum should display signals for all 15 carbons.

    • Carbonyl Carbon: A signal in the downfield region, ~168-170 ppm.

    • Aromatic Carbons: Multiple signals between ~110-150 ppm.

    • Benzylic Carbon (-CH₂-): A signal around 47-50 ppm.

    • Methyl Ester Carbon (-OCH₃): A signal around 51-53 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

    • N-H Stretch: A sharp to medium absorption band around 3350-3450 cm⁻¹.

    • Aromatic C-H Stretch: Signals typically above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals for the benzylic and methyl groups just below 3000 cm⁻¹.

    • Ester C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.

    • C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

    • Aromatic C=C Bending: Characteristic peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion (M⁺) peak at m/z = 241. Key fragmentation patterns would likely include the loss of the methoxy group (-OCH₃, m/z = 210) and the characteristic tropylium cation from the benzyl group (m/z = 91).

Safety and Handling

Methyl 2-(benzylamino)benzoate is classified as an acute toxin and is hazardous to the aquatic environment.[2] Adherence to standard laboratory safety protocols is mandatory.

  • GHS Hazard Classifications: [2]

    • Acute Toxicity, Category 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled.

    • Hazardous to the Aquatic Environment, Acute 1 (H400): Very toxic to aquatic life.

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.[7]

References

  • Hradil, P., et al. (Year of publication not fully available). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H). Royal Society of Chemistry. [Link]

  • LookChem. (n.d.). Cas 55369-69-2, 2-BENZYLAMINO-BENZOIC ACID METHYL ESTER. Retrieved from [Link]

  • PubChemLite. (2026). Methyl 2-(benzylamino)benzoate (C15H15NO2). Université du Luxembourg. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 2-(BENZYLAMINO)BENZOATE — Chemical Substance Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Klán, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(18), 10695–10705. [Link]

Sources

Exploratory

Structural Elucidation and NMR Reference Framework for Methyl 2-(benzylamino)benzoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper Executive Summary In the landscape of modern drug development and synthetic orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

In the landscape of modern drug development and synthetic organic chemistry, anthranilic acid derivatives serve as privileged scaffolds for designing biologically active molecules. Methyl 2-(benzylamino)benzoate (also known as methyl N-benzylanthranilate) is a critical intermediate in the synthesis of complex heterocycles and pharmaceutical agents.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide provides a self-validating analytical framework, detailing the causality behind Nuclear Magnetic Resonance (NMR) experimental choices and offering high-fidelity 1 H and 13 C NMR reference spectra. By understanding the structural dynamics—particularly intramolecular hydrogen bonding—researchers can confidently elucidate this molecule and its downstream synthetic derivatives.

Chemical Identity & Structural Dynamics

Chemical Name: Methyl 2-(benzylamino)benzoate Molecular Formula: C 15​ H 15​ NO 2​ Molecular Weight: 241.29 g/mol

The Role of Intramolecular Hydrogen Bonding

The defining structural feature of methyl anthranilate derivatives is the ortho-relationship between the ester moiety (-COOCH 3​ ) and the secondary amine (-NH-CH 2​ Ph). This proximity facilitates a strong intramolecular hydrogen bond between the amine proton (hydrogen donor) and the ester carbonyl oxygen (hydrogen acceptor).

This interaction is not merely a theoretical construct; it fundamentally alters the electron density of the molecule. The hydrogen bond withdraws electron density from the NH proton, significantly deshielding it and pushing its NMR resonance downfield (). Understanding this dynamic is critical for accurate spectral assignment and distinguishing this compound from para- or meta-substituted isomers.

H_Bonding N1 Methyl 2-(benzylamino)benzoate N2 Ortho-Substitution (Amine & Ester) N1->N2 N3 Intramolecular Hydrogen Bond N2->N3 Proximity Effect N4 NH Proton Deshielding N3->N4 Electron Withdrawal N5 Downfield Shift (~8.2 ppm) N4->N5 NMR Observation

Figure 1: Causal pathway of intramolecular H-bonding on NMR chemical shifts.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in structural elucidation, NMR data must be acquired using a self-validating system. The following Standard Operating Procedure (SOP) details the methodology and the physical causality behind each step.

Step 1: Sample Preparation & Internal Calibration
  • Action: Dissolve 15–20 mg (for 1 H) or 50–100 mg (for 13 C) of high-purity methyl 2-(benzylamino)benzoate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: CDCl 3​ provides a non-polar, non-competing environment that preserves the native intramolecular hydrogen bonding. TMS acts as an absolute internal standard ( δ 0.00 ppm), ensuring chemical shift accuracy across different magnetic field strengths and compensating for solvent susceptibility effects.

Step 2: Probe Tuning, Matching, and Locking
  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the specific Larmor frequencies of 1 H and 13 C. Lock the magnetic field to the deuterium resonance of CDCl 3​ ( δ 7.26 ppm).

  • Causality & Validation: Tuning maximizes energy transfer between the RF coil and the sample, optimizing the Signal-to-Noise Ratio (SNR). Locking compensates for superconducting magnetic field drift over time, which is an absolute necessity for long 13 C acquisitions.

Step 3: Shimming for Field Homogeneity
  • Action: Perform gradient shimming followed by manual fine-tuning of the Z1 and Z2 coils until the CDCl 3​ solvent peak exhibits a full width at half maximum (FWHM) of <1.0 Hz.

  • Causality & Validation: A highly homogeneous magnetic field prevents peak broadening and artificial splitting. This ensures that fine scalar couplings—such as the 1.6 Hz meta-coupling in the anthranilate ring—are clearly resolved and quantifiable.

Step 4: Acquisition Parameters
  • Action ( 1 H NMR): Use a 30° flip angle (zg30 pulse program), a relaxation delay (D1) of 1.5 seconds, and 16 to 32 scans.

  • Action ( 13 C NMR): Use continuous proton decoupling (zgpg30), a relaxation delay of 2.0 seconds, and 1024 scans.

  • Causality & Validation: A 30° pulse allows for faster longitudinal relaxation ( T1​ ) recovery compared to a 90° pulse, preventing signal saturation. The specific D1 delays ensure quantitative integration for 1 H and sufficient recovery for quaternary carbons in 13 C NMR.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C If overlapping peaks D Data Processing & Phase Correction B->D C->D E Structural Verification & Peak Assignment D->E Final Validation

Figure 2: Standardized NMR acquisition and structural elucidation workflow.

High-Fidelity Reference Spectra Data

The following tables summarize the quantitative data extracted from the 1D NMR experiments. Values are standardized for a 400 MHz spectrometer using CDCl 3​ at 298 K ().

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
8.20 Broad triplet (br t)5.51HNH (Secondary Amine)
7.92 Doublet of doublets (dd)8.0, 1.61HAr-H6 (Anthranilate)
7.38 – 7.24 Multiplet (m)-5HAr-H (Benzyl ring)
7.32 Doublet of doublet of doublets (ddd)8.5, 7.2, 1.61HAr-H4 (Anthranilate)
6.64 Doublet (d)8.51HAr-H3 (Anthranilate)
6.58 Doublet of doublet of doublets (ddd)8.0, 7.2, 1.01HAr-H5 (Anthranilate)
4.45 Doublet (d)5.52H-CH 2​
  • (Benzyl methylene)
3.86 Singlet (s)-3H-OCH 3​ (Ester methyl)
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
168.8 Quaternary (C q​ )C=O (Ester carbonyl)
151.2 Quaternary (C q​ )Ar-C2 (Anthranilate C-NH)
138.6 Quaternary (C q​ )Ar-C (Benzyl ipso)
134.6 Methine (CH)Ar-C4 (Anthranilate)
131.6 Methine (CH)Ar-C6 (Anthranilate)
128.7 Methine (CH)Ar-C (Benzyl meta)
127.3 Methine (CH)Ar-C (Benzyl ortho)
127.1 Methine (CH)Ar-C (Benzyl para)
114.8 Methine (CH)Ar-C5 (Anthranilate)
111.6 Methine (CH)Ar-C3 (Anthranilate)
110.4 Quaternary (C q​ )Ar-C1 (Anthranilate C-C=O)
51.6 Methyl (CH 3​ )-OCH 3​ (Ester methyl)
47.5 Methylene (CH 2​ )-CH 2​
  • (Benzyl methylene)

Mechanistic Spectral Interpretation

To elevate this analysis from data collection to true structural elucidation, we must interpret the physical phenomena driving these specific chemical shifts:

  • The NH Broad Triplet ( δ 8.20 ppm): The amine proton appears unusually far downfield for an aliphatic-linked secondary amine. As established in Section 2, this is driven by the intramolecular hydrogen bond with the ester carbonyl. Furthermore, the signal is a broad triplet. The triplet multiplicity arises from scalar coupling ( 3J≈5.5 Hz) to the adjacent benzyl methylene (-CH 2​ -) protons. The broadening is caused by the quadrupole moment of the adjacent 14 N nucleus, which induces rapid relaxation and partially collapses the multiplet structure ().

  • The Benzyl Methylene Doublet ( δ 4.45 ppm): Conversely, the -CH 2​

    • protons appear as a sharp doublet. They are split by the single NH proton. If the sample is treated with D 2​ O (deuterium exchange), the NH proton exchanges for deuterium, the hydrogen bond is disrupted, the NH signal at 8.20 ppm disappears, and the -CH 2​
    • doublet at 4.45 ppm collapses into a sharp singlet. This D 2​ O shake experiment is a highly recommended self-validation step.
  • Anthranilate Ring Splitting: The aromatic protons of the anthranilate ring exhibit classic ortho-disubstituted splitting patterns. H6 ( δ 7.92) is highly deshielded by the anisotropic effect of the adjacent ester carbonyl group, appearing as a doublet of doublets due to ortho-coupling with H5 and fine meta-coupling with H4.

References

  • Beilstein Journal of Organic Chemistry. "Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide". (Discusses NMR characterization and intramolecular hydrogen bonding of methyl anthranilate derivatives). URL:[Link]

  • PubChem. "Methyl N-methylanthranilate". (Used as a baseline structural and spectral analog reference for anthranilic acid esters). URL:[Link]

  • RSC Advances. "Methyl N-methyl-N-nitrosoanthranilate thermolysis in the vapor and condensed phases". (Provides foundational insights into the NMR assignment of substituted anthranilates). URL:[Link]

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of Methyl 2-(benzylamino)benzoate: A Comprehensive Technical Guide

Executive Summary Methyl 2-(benzylamino)benzoate (CAS No. 55369-69-2)[1][2] is a highly functionalized N-substituted anthranilate derivative serving as a critical intermediate in the synthesis of bioactive heterocycles a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(benzylamino)benzoate (CAS No. 55369-69-2)[1][2] is a highly functionalized N-substituted anthranilate derivative serving as a critical intermediate in the synthesis of bioactive heterocycles and pharmaceutical agents. Understanding its three-dimensional solid-state architecture is paramount for researchers engaged in rational drug design and materials science.

As a Senior Application Scientist, I approach crystallographic characterization not merely as a structural confirmation tool, but as a method to decode the fundamental non-covalent interactions that dictate a molecule's physicochemical properties. This whitepaper provides an in-depth, field-proven methodology for the crystallization, Single-Crystal X-ray Diffraction (SC-XRD) analysis, and bulk-phase validation of Methyl 2-(benzylamino)benzoate.

Molecular Architecture & Theoretical Crystallographic Framework

Before initiating experimental protocols, it is critical to establish the theoretical structural drivers of the target molecule. Methyl 2-(benzylamino)benzoate ( C15​H15​NO2​ ) consists of an anthranilate core[3] conjugated to a flexible benzyl group.

Causality of Molecular Conformation

The dominant structural feature of N-substituted anthranilates is the intramolecular hydrogen bond formed between the secondary amine (N-H donor) and the ester carbonyl oxygen (C=O acceptor).

  • The Causality: This strong intramolecular interaction creates a stable, six-membered pseudo-ring. Thermodynamically, this H-bond restricts the rotational freedom of the ester group, locking it into a coplanar arrangement with the central benzene ring.

  • Crystallographic Impact: This coplanarity minimizes the molecule's overall steric volume, promoting dense packing in the crystal lattice. Consequently, these molecules typically crystallize in centrosymmetric monoclinic space groups (such as P21​/c ). The benzyl group, however, retains rotational freedom, making it highly susceptible to thermal disorder at room temperature—a factor that dictates our choice of cryogenic data collection parameters.

Interaction_Network N1 Methyl 2-(benzylamino)benzoate (Core Structure) N2 Intramolecular H-Bond (N-H...O=C) N1->N2 N4 Intermolecular π-π Stacking (Benzyl & Benzoate Rings) N1->N4 N3 Conformational Locking (Coplanar Anthranilate) N2->N3 N5 Crystal Lattice Packing (Monoclinic P21/c) N3->N5 N4->N5

Structural drivers dictating the crystal lattice packing of the compound.

Experimental Protocol: High-Fidelity Crystallization

To obtain diffraction-quality single crystals (typically 0.1 – 0.3 mm in all dimensions), the crystallization environment must be rigorously controlled.

Step-by-Step Methodology: Binary Solvent Slow Evaporation
  • Solvent Selection: Dissolve 50 mg of high-purity Methyl 2-(benzylamino)benzoate in 2 mL of dichloromethane (DCM).

    • Causality: DCM is a highly polarizable solvent that readily dissolves the compound, disrupting amorphous aggregates.

  • Anti-Solvent Layering: Carefully overlay the DCM solution with 4 mL of n-hexane in a narrow crystallization tube.

    • Causality: Hexane acts as an anti-solvent. Because DCM and hexane are miscible, they will slowly diffuse into one another. This gradual decrease in the dielectric constant of the medium forces the solute to exceed its solubility threshold at a highly controlled rate, promoting the nucleation of a single, defect-free crystal rather than microcrystalline powder.

  • Incubation: Seal the tube with a perforated septum (using a 20-gauge needle) to allow for the ultra-slow evaporation of the volatile DCM over 5–7 days at ambient temperature (20 °C).

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once faceted, transparent crystals are observed, the SC-XRD protocol is initiated.

Step-by-Step Methodology: Data Acquisition
  • Crystal Selection: Submerge the crystals in inert perfluoropolyether (Paratone-N) oil. Using a polarized light microscope, select a crystal devoid of cracks or twinning (indicated by uniform extinction when rotated under cross-polarizers).

  • Mounting and Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer head of the X-ray diffractometer equipped with an open-flow nitrogen cryostream set to 100 K .

    • Causality: Cooling to 100 K is non-negotiable for this molecule. The benzyl ring possesses high rotational entropy. At 298 K, this manifests as severe thermal smearing of the electron density, artificially inflating the Anisotropic Displacement Parameters (ADPs) of the carbon atoms. Cryocooling freezes out this dynamic disorder, yielding high-resolution data.

  • Data Collection: Utilize Mo Kα radiation ( λ=0.71073 Å) or Cu Kα radiation ( λ=1.54184 Å) to collect full-sphere data via ω and ϕ scans, ensuring redundancy > 4.0 and completeness > 99% up to θ=25.2∘ (for Mo Kα).

XRD_Workflow N1 Sample Preparation (Binary Solvent Slow Evaporation) N2 Crystal Selection (Polarized Light Microscopy) N1->N2 N3 Data Collection (100 K, Mo Kα Radiation) N2->N3 N4 Data Reduction & Integration (SADABS / CrysAlisPro) N3->N4 N5 Structure Solution (SHELXT - Intrinsic Phasing) N4->N5 N6 Refinement & Validation (SHELXL / checkCIF) N5->N6

SC-XRD workflow for Methyl 2-(benzylamino)benzoate structure determination.

Data Reduction, Structure Solution, and Refinement

The raw diffraction frames must be mathematically transformed into a 3D electron density map.

  • Integration: Process the frames using software such as APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays based on the crystal's physical shape.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing via SHELXT ()[4][5]. This algorithm rapidly locates the heavy atoms (C, N, O) and assigns the correct space group.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL (), accessed via the Olex2 graphical user interface ()[6][7].

    • Hydrogen Atom Treatment: The critical amine proton (N-H) should be located from the difference Fourier map and refined freely to accurately measure the N-H...O hydrogen bond length. All other carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model.

Quantitative Data: Expected Crystallographic Parameters

Based on the structural chemistry of N-substituted anthranilates, the following table summarizes the anticipated crystallographic parameters for a high-quality dataset of Methyl 2-(benzylamino)benzoate:

Crystallographic ParameterModeled / Expected Value
Chemical Formula C15​H15​NO2​
Formula Weight 241.29 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength Mo Kα ( λ=0.71073 Å)
Z (Molecules per unit cell) 4
Goodness-of-fit (GOF) on F2 ~ 1.05
Final R indices[ I>2σ(I) ] R1​<0.05 , wR2​<0.12
Largest diff. peak and hole ~ 0.25 and -0.20 e⋅A˚−3

Self-Validating Protocol: Bulk Phase Purity via PXRD

A fundamental pitfall in crystallography is assuming that a single, hand-picked crystal is representative of the entire synthesized batch. Organic molecules frequently exhibit polymorphism. Therefore, the protocol must be self-validating .

Step-by-Step Methodology: PXRD Cross-Validation
  • Simulation: Using the finalized .cif file from the SC-XRD refinement in Mercury or Olex2, generate a simulated Powder X-ray Diffraction (PXRD) pattern at 100 K.

  • Bulk Analysis: Grind the remaining bulk powder of Methyl 2-(benzylamino)benzoate and collect an experimental PXRD pattern at room temperature using a powder diffractometer (Cu Kα radiation).

  • Validation Logic: Overlay the experimental pattern with the simulated pattern. (Note: A slight shift in peaks to lower angles in the experimental room-temperature data is expected due to thermal lattice expansion). If the relative peak intensities and positions match, the system self-validates: the single crystal structure is definitively representative of the bulk phase, confirming phase purity and the absence of hidden polymorphs.

References

  • A short history of SHELX Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link]

  • Crystal structure refinement with SHELXL Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Methyl Anthranilate | C8H9NO2 | CID 8635 National Center for Biotechnology Information. (2024). PubChem Compound Summary. URL:[Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of Methyl 2-(benzylamino)benzoate in Organic Solvents: A Technical Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Solvation Mechanics, Predictive Profiling, and Self-Validating Experimental Methodologies Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Solvation Mechanics, Predictive Profiling, and Self-Validating Experimental Methodologies

Introduction & Molecular Solvation Mechanics

Methyl 2-(benzylamino)benzoate (CAS 55369-69-2) is a highly lipophilic anthranilic acid derivative utilized as a versatile intermediate in the synthesis of complex pharmaceuticals and agrochemicals 1[1]. Because it is predominantly supplied to early discovery researchers , empirical literature regarding its physicochemical behavior is often sparse, requiring scientists to rely on predictive solvation mechanics and rigorous in-house screening.

Understanding the solubility of this compound requires analyzing its structural motifs. The molecule features a secondary amine (H-bond donor) situated ortho to a methyl ester group (H-bond acceptor). This proximity strongly favors the formation of an intramolecular hydrogen bond (an S(6) ring motif).

Mechanistic Insight: Intramolecular hydrogen bonding effectively "hides" the polar functional groups from the surrounding solvent. Consequently, the molecule exhibits enhanced lipophilicity, driven heavily by the hydrophobic surface area of its benzyl and phenyl rings. Furthermore, the compound possesses a relatively low melting point of 52 °C 1[1], indicating a weak crystal lattice energy. The low thermodynamic barrier to disrupt this lattice correlates directly with high solubility in a broad spectrum of organic solvents.

Table 1: Fundamental Physicochemical Properties
PropertyValueSource / Mechanistic Implication
Molecular Formula C15​H15​NO2​ 1[1]
Molecular Weight 241.29 g/mol 1[1]
Melting Point 52 °C1[1] Indicates weak crystal lattice energy.
Predicted pKa 1.841[1] Remains un-ionized in neutral/organic media.
Density 1.162 g/cm³1[1]

Predictive Solubility Profiling in Organic Solvents

Based on Hansen Solubility Parameters and the structural properties outlined above, the solubility of Methyl 2-(benzylamino)benzoate can be classified across different solvent systems.

Table 2: Estimated Solubility Profile in Common Organic Solvents
SolventPolarity IndexPredicted SolubilityMechanistic Rationale
Dichloromethane (DCM) 3.1High (>100 mg/mL)Strong dispersion forces and dipole interactions easily disrupt the weak intermolecular crystal packing.
Ethyl Acetate (EtOAc) 4.4High (>50 mg/mL)Excellent H-bond acceptor capabilities complementing the lipophilic backbone.
Methanol (MeOH) 5.1Moderate (10-30 mg/mL)Protic nature competes with the compound's intramolecular H-bonding, leading to moderate solvation.
Dimethyl Sulfoxide (DMSO) 7.2Very High (>200 mg/mL)Superior dielectric constant and H-bond acceptor strength; acts as a universal solvent for anthranilates.
Hexane 0.1Low (<5 mg/mL)Insufficient polarizability to overcome the crystalline lattice energy.

Experimental Protocol: The Self-Validating Shake-Flask Method

To generate reliable, publication-quality solubility data, researchers must avoid kinetic dissolution artifacts (supersaturation) and unrecognized phase changes. The following protocol is designed as a self-validating system , ensuring that the measured solubility accurately reflects the thermodynamic equilibrium of the intended crystal form.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Action: Add 500 mg of Methyl 2-(benzylamino)benzoate to 2 mL of the target organic solvent in a sealed 5 mL borosilicate glass vial.

  • Causality: An excess of solid must be visually confirmed to guarantee the system can reach saturation. Borosilicate glass is mandatory to prevent the leaching of plasticizers (e.g., phthalates), which commonly occurs when strong solvents like DCM are stored in standard polypropylene tubes.

Step 2: Isothermal Equilibration

  • Action: Incubate the vials in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours at 300 RPM.

  • Causality: A 48-hour incubation is critical to transition from kinetic dissolution to true thermodynamic equilibrium. Shorter timeframes risk measuring transient supersaturation, leading to artificially inflated solubility values.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE (Polytetrafluoroethylene) is chemically inert and hydrophobic. Using hydrophilic filters (like Nylon or PES) can result in the adsorption of the highly lipophilic analyte onto the filter membrane, artificially lowering the quantified concentration.

Step 4: Quantification & Solid-State Verification (The Self-Validation Step)

  • Action (Liquid Phase): Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (λ = 254 nm) against a validated calibration curve.

  • Action (Solid Phase): Recover the excess solid from Step 3, dry under vacuum at room temperature, and analyze via Powder X-Ray Diffraction (pXRD).

  • Causality: Solvents can induce polymorphic transformations or solvate formation. If the pXRD pattern of the recovered solid differs from the starting material, the measured solubility reflects the new crystal form, not the original API. This verification prevents catastrophic data misinterpretation.

Workflow Visualization

SolubilityWorkflow A Solid: Methyl 2-(benzylamino)benzoate (Excess) B Add Organic Solvent (e.g., DCM, EtOH, EtOAc) A->B C Isothermal Incubation (25°C, 48 hours) B->C D Phase Separation (Centrifuge at 10,000g) C->D E Supernatant Filtration (0.22 µm PTFE) D->E Liquid Phase G Solid-State Analysis (pXRD / DSC) D->G Solid Phase F HPLC-UV Quantification (λ = 254 nm) E->F H Solubility Profile Generation F->H G->H Polymorph check

Figure 1: Self-validating thermodynamic solubility determination workflow for Methyl 2-(benzylamino)benzoate.

Safety & Regulatory Considerations

When designing high-throughput solubility screens, safety considerations must be integrated into solvent handling and waste disposal. Methyl 2-(benzylamino)benzoate is classified under Acute Toxicity Category 4 (harmful via oral, dermal, and inhalation routes) and is highly toxic to aquatic life (Aquatic Acute 1 )2[2]. All organic solvent extractions and filtrations must be performed within a certified fume hood, and liquid waste containing this compound must be segregated from general aqueous waste to prevent environmental contamination.

References

  • LookChem. "Cas 55369-69-2, 2-BENZYLAMINO-BENZOIC ACID METHYL ESTER." LookChem Database. Available at:[Link]

  • NextSDS. "METHYL 2-(BENZYLAMINO)BENZOATE — Chemical Substance Information." NextSDS Regulatory Database. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Introduction: Unlocking the Therapeutic Potential of the Methyl 2-(benzylamino)benzoate Scaffold

An In-Depth Technical Guide Topic: In Vitro Assay Protocols for Methyl 2-(benzylamino)benzoate Derivatives Audience: Researchers, Scientists, and Drug Development Professionals The Methyl 2-(benzylamino)benzoate scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Topic: In Vitro Assay Protocols for Methyl 2-(benzylamino)benzoate Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

The Methyl 2-(benzylamino)benzoate scaffold represents a versatile and promising starting point in medicinal chemistry and drug discovery. As a derivative of benzoic acid, its structure allows for diverse chemical modifications, making it a valuable building block for creating libraries of novel compounds[1]. While comprehensive biological data on the parent molecule, Methyl 2-(benzylamino)benzoate, is not extensively documented, the activities of structurally related compounds—including other benzoate derivatives, benzothiazoles, and benzimidazoles—provide a strong predictive framework for its potential applications[2][3][4].

Structure-activity relationship studies of analogous compounds suggest that derivatives of this scaffold are likely to exhibit significant biological activities, particularly in the areas of oncology and inflammation. Many compounds featuring this core structure have been investigated for their potential to function as anticancer agents by disrupting cellular machinery essential for proliferation, such as microtubule dynamics[5]. Similarly, various benzoic acid derivatives have demonstrated potent anti-inflammatory effects by modulating key pathways in the inflammatory response[6][7].

This guide, from the perspective of a Senior Application Scientist, provides a comprehensive suite of in vitro assay protocols designed to systematically evaluate the biological activities of novel Methyl 2-(benzylamino)benzoate derivatives. The methodologies are presented not merely as procedural steps but are grounded in the scientific rationale behind each experimental choice, ensuring a robust and logical approach to characterization. We will explore protocols for assessing anticancer, anti-inflammatory, and specific enzyme-inhibitory activities, providing the tools needed to build a comprehensive biological profile for this promising class of compounds.

Section 1: Anticancer Activity Assessment via Tubulin Polymerization Inhibition

Scientific Rationale: Targeting Microtubule Dynamics in Cancer Therapy

The α,β-tubulin heterodimer is a fundamental component of microtubules, which are critical for cell division, intracellular transport, and maintenance of cell structure[5]. The dynamic nature of microtubules, characterized by rapid polymerization and depolymerization, is essential for the formation of the mitotic spindle during the G2/M phase of the cell cycle[5]. Consequently, the tubulin-microtubule system is a clinically validated and highly successful target for cancer chemotherapy.

Small molecules that interfere with microtubule dynamics can be broadly classified into two groups: microtubule-destabilizing agents (e.g., Vinca alkaloids, Colchicine) and microtubule-stabilizing agents (e.g., Taxanes). Both classes of drugs disrupt the delicate balance of microtubule function, leading to a mitotic block, cell cycle arrest, and ultimately, apoptosis. Given that many heterocyclic compounds have been identified as tubulin inhibitors, it is a primary and logical hypothesis to test whether novel Methyl 2-(benzylamino)benzoate derivatives exert their anticancer effects through this mechanism. The following workflow outlines a systematic approach, starting with a broad cytotoxicity screen and progressing to more specific, mechanism-based assays.

Workflow for Assessing Tubulin-Targeting Anticancer Activity

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Confirmation A Synthesized Methyl 2-(benzylamino)benzoate Derivatives B MTT Cytotoxicity Assay (e.g., A549, HeLa, MCF-7 cell lines) A->B C Determine IC50 Values B->C D Cell-Based Tubulin Polymerization Assay (Western Blot) C->D Active Compounds (Low IC50) E Immunofluorescence Microscopy of Microtubule Network C->E Active Compounds (Low IC50) F Quantify Polymerized vs. Soluble Tubulin Ratio D->F G Visualize Microtubule Disruption E->G H Confirmation of Mechanism of Action F->H G->H

Caption: Screening workflow for identifying tubulin-targeting agents.

Data Presentation: Comparative Cytotoxicity of Test Derivatives
Compound IDCancer Cell LineAssay TypeIC₅₀ (µM)Reference Compound (Paclitaxel) IC₅₀ (nM)
M2B-001A549 (Lung)MTT Assay1.28.0
M2B-002A549 (Lung)MTT Assay> 508.0
M2B-001HeLa (Cervical)MTT Assay0.95.5
M2B-002HeLa (Cervical)MTT Assay45.85.5
M2B-001MCF-7 (Breast)MTT Assay2.56.2
M2B-002MCF-7 (Breast)MTT Assay> 506.2

Note: Data are hypothetical for illustrative purposes. Experimental validation is required.

Experimental Protocol 1.1: Cell-Based Cytotoxicity Screening (MTT Assay)

This protocol determines the concentration of a test compound that inhibits cell growth by 50% (IC₅₀), providing a quantitative measure of its potency.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Test compounds dissolved in sterile DMSO.

  • Cancer cell lines (e.g., A549, HeLa, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Protocol 1.2: Cell-Based Tubulin Polymerization Assay (Western Blot Method)

This assay directly assesses the effect of a compound on the equilibrium between soluble (α,β-tubulin dimers) and polymerized (microtubules) tubulin within the cell.[8]

Principle: Cells are lysed with a hypotonic buffer containing a non-ionic detergent. This preserves the cytoskeletal microtubules while releasing soluble tubulin dimers. The polymerized and soluble fractions are then separated by centrifugation. The amount of α-tubulin in each fraction is quantified by Western blot, allowing for a direct comparison of the compound's effect on microtubule stability.

Materials:

  • A375 cells (or other suitable cell line).

  • 6-well plates.

  • Hypotonic Lysis Buffer: 20 mM Tris-HCl (pH 6.8), 1 mM MgCl₂, 2 mM EGTA, 0.5% NP-40, and 1x Protease Inhibitor Cocktail.

  • BCA Protein Assay Kit.

  • Primary antibody: mouse anti-α-tubulin monoclonal antibody.

  • Secondary antibody: HRP-conjugated anti-mouse IgG.

  • Chemiluminescent detection kit.

Procedure:

  • Cell Culture and Treatment: Seed A375 cells in 6-well plates and grow to sub-confluency. Treat the cells with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations), a positive control (e.g., Paclitaxel or Colchicine), and a vehicle control (DMSO) for 6-18 hours.[8]

  • Cell Lysis: Wash cells twice with warm PBS. Lyse the cells by adding 300 µL of hypotonic lysis buffer and shaking for 5 minutes at room temperature.[8]

  • Fractionation: Scrape the cell lysate and transfer it to a microcentrifuge tube. Centrifuge at 13,200 rpm for 10 minutes at room temperature.[8]

  • Sample Preparation:

    • Supernatant (Soluble Tubulin): Carefully collect the supernatant.

    • Pellet (Polymerized Tubulin): Resuspend the pellet in an equal volume of hypotonic buffer.

  • Protein Quantification: Determine the total protein concentration in each fraction using the BCA method.[8]

  • Western Blotting:

    • Load an equal amount of protein (e.g., 10 µg) from each supernatant and pellet fraction onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary anti-α-tubulin antibody overnight at 4°C.

    • Wash and incubate with the secondary HRP-conjugated antibody.

    • Detect the bands using a chemiluminescent substrate and visualize with an imaging system.[8]

  • Analysis: Quantify the band intensity for α-tubulin in the soluble and polymerized fractions. A tubulin-destabilizing agent will cause an increase in the soluble fraction and a decrease in the polymerized fraction. A stabilizing agent will have the opposite effect.

Section 2: Anti-Inflammatory Activity Evaluation

Scientific Rationale: Intervening in the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases, making anti-inflammatory agents a cornerstone of modern medicine. Two key events in the inflammatory process that can be modeled in vitro are protein denaturation and the overproduction of pro-inflammatory cytokines.

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of proteins, such as albumin, can be a preliminary indicator of its anti-inflammatory potential.[6] A more specific and physiologically relevant approach is to measure the production of key pro-inflammatory mediators. Macrophages, when stimulated with lipopolysaccharide (LPS), release a cascade of cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] Assaying the ability of Methyl 2-(benzylamino)benzoate derivatives to inhibit the release of these cytokines provides direct evidence of their potential to modulate the inflammatory response.

Diagram of Inflammatory Cytokine Release and Assay Intervention

G A LPS (Bacterial Endotoxin) B Macrophage (e.g., RAW 264.7) A->B C Activation of Intracellular Signaling (e.g., NF-κB) B->C D Gene Transcription & Synthesis of Pro-inflammatory Cytokines C->D E Release of TNF-α & IL-6 D->E F Inflammatory Response E->F H ELISA Assay (Quantification) E->H Measurement G M2B Derivative (Test Compound) G->D Inhibition G A Glucose-6-Phosphate B 6-Phosphoglucono-δ-lactone A->B Oxidation G G6PD (Enzyme) C 6-Phosphogluconate B->C D Ribulose-5-Phosphate C->D E NADP+ F NADPH E->F Reduction H M2B Derivative (Inhibitor) H->G Inhibition

Caption: Inhibition of G6PD, the rate-limiting enzyme of the PPP.

Experimental Protocol 3.1: G6PD Inhibition Assay

This is a spectrophotometric assay that measures the activity of G6PD by monitoring the production of NADPH.

Principle: G6PD catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP⁺ to NADPH. The rate of NADPH formation is measured by the increase in absorbance at 340 nm. An inhibitor will decrease the rate of this reaction. [10] Materials:

  • Recombinant human G6PD enzyme.

  • Assay Buffer: (e.g., 100 mM Tris-HCl, pH 8.0).

  • Substrates: Glucose-6-phosphate (G6P) and NADP⁺.

  • Test compounds and a known inhibitor (if available).

  • 96-well UV-transparent plate.

  • Spectrophotometer capable of kinetic measurements at 340 nm.

Procedure:

  • Assay Preparation: To each well of a 96-well plate, add:

    • Assay Buffer.

    • G6PD enzyme solution.

    • Test compound at various concentrations (or vehicle for control).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of G6P and NADP⁺ to each well. Typical final concentrations are 200 µM for both.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Analysis:

    • Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each concentration.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.

Conclusion

The Methyl 2-(benzylamino)benzoate scaffold holds considerable promise as a foundation for the development of novel therapeutic agents. The in vitro protocols detailed in this guide provide a comprehensive, multi-faceted framework for the initial biological characterization of its derivatives. By systematically employing a tiered approach—from broad cytotoxicity and anti-inflammatory screens to specific, mechanism-of-action studies on tubulin polymerization and enzyme inhibition—researchers can efficiently identify lead compounds and elucidate their cellular effects. This logical progression of assays ensures that experimental choices are driven by a clear scientific rationale, generating robust and reliable data. The methodologies presented here serve as a valuable resource for unlocking the full therapeutic potential of this versatile chemical class.

References

  • Vertex AI Search. (n.d.). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization.
  • PLOS ONE. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs.
  • Bio-protocol. (n.d.). Cell-Based Tubulin Polymerization Assay.
  • PubMed. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays.
  • PMC. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data.
  • LookChem. (n.d.). Cas 55369-69-2, 2-BENZYLAMINO-BENZOIC ACID METHYL ESTER.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives.
  • ResearchGate. (2024). Synthesis, Characterization and Biological Activity Evaluation of Bis-Methylene-di-(2-Amino Benzoic Acid) Derivatives Grafting with Polyethanol.
  • SciELO. (n.d.). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[5][11]midazo[1,2-d]o[11][12]xazepine and Benzo[f]benzoo[5][11]xazolo[3,2-d]o[11][12]xazepine Derivatives. Retrieved from

  • PLOS One. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities.
  • ResearchGate. (2026). Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes.
  • PubMed. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results.
  • PMC. (n.d.). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.
  • PubMed. (2016). In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells.
  • BenchChem. (2025). Application Notes and Protocols for Methyl 3-(2-aminophenoxy)benzoate Derivatives in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Anti-Inflammatory Properties of Tetrahydrocarbazoles.
  • BenchChem. (2025). The Biological Activity Spectrum of a-Benzoyl-2-methylbenzohydrazide: A Predictive Overview Based on Analogous Compounds.
  • NextSDS. (n.d.). METHYL 2-(BENZYLAMINO)BENZOATE — Chemical Substance Information.
  • PubMed. (2023). Synthesis and Biological Activity of 2-Benzo[b]thienyl and 2-Bithienyl Amidino-Substituted Benzothiazole and Benzimidazole Derivatives.
  • ResearchGate. (n.d.). The reactions and mechanism of methyl benzoate derivatives.
  • Santa Cruz Biotechnology. (n.d.). Methyl-2-benzoylbenzoate.
  • Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives.
  • BenchChem. (2025). An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate: Derivatives, Analogs, and Therapeutic Potential.

Sources

Application

Application Note: Methyl 2-(benzylamino)benzoate as a Versatile Building Block in Heterocyclic Chemistry

Executive Summary & Mechanistic Rationale Methyl 2-(benzylamino)benzoate (also known as methyl N-benzylanthranilate, CAS: 55369-69-2) is a highly specialized, pre-organized ortho-bifunctional building block extensively u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Methyl 2-(benzylamino)benzoate (also known as methyl N-benzylanthranilate, CAS: 55369-69-2) is a highly specialized, pre-organized ortho-bifunctional building block extensively utilized in the synthesis of complex nitrogen-containing heterocycles[1]. For drug development professionals and synthetic chemists, this molecule offers a unique combination of structural features that dictate its reactivity and utility in annulation reactions.

Causality in Structural Design

The selection of Methyl 2-(benzylamino)benzoate over its free acid or unsubstituted analogs is driven by three distinct mechanistic advantages:

  • The Methyl Ester as an Internal Electrophile: Carboxylic acids often require stoichiometric coupling reagents (e.g., HATU, EDC) to form amides and are prone to premature decarboxylation under thermal stress. The methyl ester is highly stable, soluble in organic solvents, and serves as an excellent internal electrophile. Upon activation of the adjacent amine, the ester undergoes thermodynamically driven cyclization at elevated temperatures, expelling methanol as the sole volatile byproduct.

  • The N-Benzyl Moiety for Regiocontrol and Protection: The bulky N-benzyl group prevents the secondary anthranilate nitrogen from acting as a competitive nucleophile in multi-component reactions, thereby directing regioselectivity during initial coupling phases.

  • Versatile Downstream Processing: The N-benzyl group is stable to harsh acidic (e.g., POCl₃) and basic conditions. However, if the final target requires a free N-H bond for further functionalization, the benzyl group can be cleanly cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂)[2].

Divergent Synthetic Pathways

Methyl 2-(benzylamino)benzoate serves as the core precursor for several pharmacologically significant scaffolds, including Quinazolin-4-ones, 1,4-Benzodiazepines, and Indolo[2,3-b]quinazolines (such as euxylophoricine analogs)[3].

Pathways Core Methyl 2-(benzylamino)benzoate (Anthranilate Core) QZ Quinazolin-4-ones (via Amidine/Formamide) Core->QZ Cyclization BDZ 1,4-Benzodiazepines (via Amino Acid Coupling) Core->BDZ Amidation & Ring Closure IQZ Indolo[2,3-b]quinazolines (via POCl3 + Ketone) Core->IQZ Condensation

Divergent synthetic pathways of Methyl 2-(benzylamino)benzoate into diverse heterocycles.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates specific analytical checkpoints to confirm mechanistic milestones before proceeding to the next step.

Protocol A: Synthesis of Indolo[2,3-b]quinazolines via POCl₃ Condensation

This protocol details the condensation of methyl N-benzylanthranilate with a lactam (e.g., tetrahydronorharmanone) to yield complex polycyclic alkaloids[3].

Mechanistic Causality: Phosphorus oxychloride (POCl₃) is not merely a dehydrating agent; it actively converts the lactam carbonyl into a highly electrophilic chloroimine intermediate (Vilsmeier-type activation). This overcomes the steric hindrance and lower nucleophilicity of the N-benzyl secondary amine, facilitating the formation of an amidine intermediate. Subsequent heating drives the cyclization of the amidine nitrogen onto the methyl ester.

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of tetrahydronorharmanone and 1.1 equivalents of Methyl 2-(benzylamino)benzoate in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Activation: Cool the mixture to 0 °C. Dropwise, add 3.0 equivalents of freshly distilled POCl₃. Causality: Slow addition prevents uncontrolled exothermic degradation of the starting materials.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 85 °C for 12 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Sample the reaction. LC-MS must show the disappearance of the starting materials and the emergence of a mass corresponding to [M+H]⁺ of the cyclized product (loss of H₂O and CH₃OH).

  • Workup: Cool to room temperature and carefully quench by pouring over crushed ice. Basify the aqueous phase to pH 9 using saturated aqueous Na₂CO₃. Extract with dichloromethane (3 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

  • Validation Checkpoint 2 (NMR): Analyze the purified solid via ¹H NMR. Successful cyclization is definitively confirmed by the complete disappearance of the methyl ester singlet at δ ~3.85 ppm and the presence of the benzyl CH₂ protons at δ ~5.1-5.3 ppm.

Workflow Step1 1. Reagent Assembly Anthranilate + Electrophile Step2 2. Activation (POCl3 or Thermal) Step1->Step2 Step3 3. Cyclization Monitor via TLC/LC-MS Step2->Step3 Step4 4. Workup & Isolation Precipitation/CC Step3->Step4 Step5 5. Validation NMR (Ester Loss) & HRMS Step4->Step5

Self-validating experimental workflow for heterocycle cyclization and analytical verification.

Quantitative Data: Reaction Optimization

The cyclization of N-substituted anthranilates is highly sensitive to thermal conditions and the choice of activating agent. Table 1 summarizes the optimization parameters for the formation of indolo[2,3-b]quinazolines, illustrating the necessity of chemical activation over purely thermal pathways.

Table 1: Optimization of Cyclization Conditions for Indolo[2,3-b]quinazolines

SolventActivating AgentTemperature (°C)Time (h)Yield (%)Mechanistic Observation
BenzenePOCl₃80 (Reflux)720Starting material recovered; insufficient thermal energy for cyclization[3].
ToluenePOCl₃110 (Reflux)2428–36Moderate conversion; volatile byproducts trapped in the matrix.
DMSONone (Thermal)1902.5~40Complex mixture; erratic decomposition without chemical activation[3].
Diphenyl EtherNone (Thermal)2602.035High thermal degradation; purification heavily compromised[3].
1,2-DichloroethanePOCl₃851275 Optimal balance of electrophilic activation and thermal control.

Data Note: Thermal degradation profiles in high-boiling solvents (Benzene, Toluene, DMSO, Diphenyl ether) are adapted from pyrolytic rearrangement studies of related carboline alkaloids[3].

References

  • Methyl-benzoate | Sigma-Aldrich - Merck Millipore Source: Sigma-Aldrich / Merck Millipore URL
  • HETEROCYCLES.
  • US3880855A - 5,6-DIHYDRO-11-H-pyrimido[4,5-b][1,4]benzodiazepines Source: Google Patents URL

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Method

Green Chemistry in Pharmaceutical Synthesis: Application Notes for Methyl 2-(benzylamino)benzoate

Introduction: A Paradigm Shift in the Synthesis of N-Aryl Amines Methyl 2-(benzylamino)benzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, has traditionally been synthesized using...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Paradigm Shift in the Synthesis of N-Aryl Amines

Methyl 2-(benzylamino)benzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, has traditionally been synthesized using methods that are often energy-intensive and rely on hazardous materials. The imperative of green chemistry is to redesign these synthetic pathways to be more environmentally benign, economically viable, and safer for researchers. This guide provides detailed protocols and insights into green chemistry approaches for the synthesis of Methyl 2-(benzylamino)benzoate, focusing on the principles of waste reduction, use of safer solvents, and energy efficiency.

The core of this transformation lies in the formation of the C-N bond between a benzoate derivative and a benzylamine moiety. Traditional methods like the Ullmann condensation, while effective, often necessitate high temperatures, polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper catalysts, posing significant environmental and safety challenges.[1] Modern green approaches aim to mitigate these issues by employing catalytic systems that operate under milder conditions, utilizing greener solvents, and incorporating alternative energy sources to drive the reaction.

Core Principles of Green Synthesis for Methyl 2-(benzylamino)benzoate

The green methodologies detailed in this guide are built upon the following foundational principles of green chemistry:

  • Prevention of Waste: Designing synthetic routes that minimize the generation of byproducts and waste.

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

  • Use of Safer Solvents and Auxiliaries: Employing solvents that are non-toxic, biodegradable, and derived from renewable resources.

  • Energy Efficiency: Utilizing alternative energy sources like microwave and ultrasound to reduce reaction times and energy consumption.

  • Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents.

Part 1: Microwave-Assisted, Catalyst-Free N-Benzylation in Aqueous Media

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that can significantly accelerate reaction rates and improve yields.[2][3] This protocol leverages the benefits of microwave irradiation in an aqueous medium, a benign and environmentally friendly solvent, to achieve the N-benzylation of methyl anthranilate without the need for a catalyst.

Causality of Experimental Choices:
  • Microwave Irradiation: Provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating methods.[2] This localized heating can also enhance reaction rates and selectivity.

  • Water as Solvent: Water is a non-toxic, non-flammable, and readily available solvent, making it an excellent choice for green synthesis. Its high polarity can also promote the dissolution of reactants and facilitate the reaction.

  • Catalyst-Free Conditions: Eliminating the need for a catalyst simplifies the reaction setup and purification process, reduces costs, and avoids the environmental impact associated with metal catalysts.

Experimental Protocol 1: Microwave-Assisted Synthesis

Materials:

  • Methyl 2-aminobenzoate (Methyl Anthranilate)

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 10 mL microwave-safe vessel, combine methyl 2-aminobenzoate (1.0 mmol), benzyl chloride (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add 5 mL of deionized water to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 15-20 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation: Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave-Assisted
Reaction Time 6-8 hours15-20 minutes
Temperature 100 °C (reflux)100 °C
Solvent DMF or TolueneWater
Catalyst Typically requiredNone
Yield Moderate to GoodGood to Excellent
Visualization: Microwave-Assisted Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reactants Mix Reactants: - Methyl 2-aminobenzoate - Benzyl chloride - K₂CO₃ - Water microwave Microwave Irradiation (100 °C, 15-20 min) reactants->microwave extraction Extraction with Ethyl Acetate microwave->extraction drying Drying over Na₂SO₄ extraction->drying purification Column Chromatography drying->purification product Methyl 2-(benzylamino)benzoate purification->product

Caption: Workflow for microwave-assisted synthesis.

Part 2: Ultrasound-Assisted Ullmann-Type Condensation in Green Solvents

Ultrasound irradiation provides a mechanical energy source that can induce acoustic cavitation, creating localized hot spots with high temperature and pressure.[4] This phenomenon can significantly enhance mass transfer and accelerate reaction rates, often under milder overall conditions.[5][6] This protocol describes an ultrasound-assisted Ullmann-type condensation for the synthesis of Methyl 2-(benzylamino)benzoate using a copper catalyst in an environmentally friendly solvent.

Causality of Experimental Choices:
  • Ultrasound Irradiation: The acoustic cavitation generated by ultrasound can break down intermolecular forces, increase the surface area of solid reactants, and enhance the rate of reaction.[4] This allows the reaction to proceed at a lower bulk temperature and in a shorter time frame.

  • Copper Catalyst: While traditional Ullmann reactions use stoichiometric copper, modern protocols employ catalytic amounts of copper salts, which are more environmentally friendly.[7] Copper acetate is a readily available and effective catalyst for this transformation.

  • Green Solvents (e.g., Ethanol or Water): Replacing hazardous polar aprotic solvents with greener alternatives like ethanol or water significantly improves the environmental profile of the synthesis.[7]

Experimental Protocol 2: Ultrasound-Assisted Synthesis

Materials:

  • Methyl 2-bromobenzoate

  • Benzylamine

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Ethanol or Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 25 mL round-bottom flask, add methyl 2-bromobenzoate (1.0 mmol), benzylamine (1.2 mmol), copper(II) acetate (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Add 10 mL of ethanol or water as the solvent.

  • Immerse the flask in an ultrasonic cleaning bath.

  • Irradiate the reaction mixture with ultrasound at 50-60 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • If water was used as the solvent, extract the product directly with ethyl acetate (3 x 15 mL). If ethanol was used, remove the solvent under reduced pressure and then partition the residue between water and ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify by column chromatography on silica gel.

Data Presentation: Ultrasound-Assisted Synthesis
ParameterConventional HeatingUltrasound-Assisted
Reaction Time 12-24 hours1-2 hours
Temperature >150 °C50-60 °C
Solvent NMP, DMFEthanol, Water
Catalyst Loading StoichiometricCatalytic (10 mol%)
Yield VariableGood to Excellent
Visualization: Ultrasound-Assisted Reaction Pathway

Reactants Methyl 2-bromobenzoate + Benzylamine Ultrasound Ultrasound (50-60 °C) Reactants->Ultrasound Coupling Catalyst Cu(OAc)₂ (cat.) K₂CO₃ Catalyst->Ultrasound Solvent Ethanol or Water Solvent->Ultrasound Product Methyl 2-(benzylamino)benzoate Ultrasound->Product

Caption: Key components of the ultrasound-assisted synthesis.

Conclusion: Embracing a Greener Future for Chemical Synthesis

The protocols detailed in this guide demonstrate that the synthesis of Methyl 2-(benzylamino)benzoate can be achieved through environmentally responsible methods without compromising efficiency or yield. By adopting green chemistry principles such as the use of microwave and ultrasound energy sources, employing benign solvents like water and ethanol, and minimizing or eliminating the need for hazardous catalysts, researchers and drug development professionals can significantly reduce the environmental footprint of their synthetic processes. These approaches not only contribute to a more sustainable future but also offer practical advantages in terms of reduced reaction times, simplified workup procedures, and enhanced safety.

References

  • Said, K., & Ben Salem, R. (2022). Ultrasonic Activation of N-arylation of Amines with Aryl Halides Catalysed by Iron (III). Letters in Organic Chemistry, 19(8).
  • Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2025, part _.
  • Berredjem, M., et al.
  • (2009). A Simple and Environmentally Friendly Method for the Synthesis of N-Phenylanthranilic Acid Derivatives.
  • (2025). Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies. BOC Sciences.
  • Said, K., & Ben Salem, R. (2022). Ultrasonic Activation of N-arylation of Amines with Aryl Halides Catalysed by Iron (III).
  • (2023).
  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36, 2269-2274.
  • Akhtar, R., et al. (2022). Recent green synthetic approaches toward Ullmann reaction: a review. Chemical Papers, 76(12), 7275-7293.
  • (2007). Ultrasound-Assisted N-Arylation of Indoles without any Catalyst.
  • Ullmann condens
  • (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation.
  • (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
  • (2013).
  • (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI.
  • Akhtar, R., et al. (2022). Recent green synthetic approaches toward Ullmann reaction: a review.
  • (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis.
  • (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry.
  • (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO)
  • Methyl 2-benzoylbenzo
  • 2-BENZYLAMINO-BENZOIC ACID METHYL ESTER. lookchem.
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  • (2011). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives.
  • (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides.
  • METHYL 2-(BENZYLAMINO)
  • (2019).
  • (2016). Methyl 2-(benzoyloxy)benzoate.
  • Process for the preparation of methyl n-methylanthranilate.
  • (2024). Efficient Green Synthesis and Characterization of Benzil and its Derivatives Using Microwave Irradiation.
  • (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. PubMed.
  • (2022). Microwave Irradiation as a Powerful Tool for the Preparation of n-Type Benzotriazole Semiconductors with Applications in Organic Field-Effect Transistors. MDPI.
  • (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed.
  • Process for the preparation of methyl n-methylanthranilate.
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Application

Revolutionizing Amine Alkylation: A Microwave-Assisted Protocol for the Rapid Synthesis of Methyl 2-(benzylamino)benzoate

For distribution to: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive guide to the microwave-assisted synthesis of Methyl 2-(benzylamino)benzoate, a val...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the microwave-assisted synthesis of Methyl 2-(benzylamino)benzoate, a valuable intermediate in pharmaceutical and materials science. We will explore the fundamental principles of microwave-assisted organic synthesis (MAOS) and its profound impact on accelerating C-N bond formation. Detailed protocols for both Ullmann-type and Buchwald-Hartwig amination reactions, adapted for microwave technology, are presented. This guide emphasizes the rationale behind experimental design, from reagent selection to parameter optimization, empowering researchers to achieve rapid, efficient, and high-yield synthesis.

Introduction: The Significance of N-Benzylated Anthranilates and the Advent of Microwave Chemistry

Methyl 2-(benzylamino)benzoate and its derivatives are key structural motifs in a variety of biologically active compounds and functional materials. Their synthesis, traditionally achieved through conventional heating methods, often suffers from long reaction times, high energy consumption, and the formation of undesirable byproducts.[1] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized such transformations.[2][3]

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This "in-core" heating is fundamentally different from conventional heating, where heat is transferred inefficiently through convection.[3] The direct energy transfer in MAOS results in dramatic rate enhancements, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and purity.[2][4] This application note will detail two robust, microwave-promoted methods for the synthesis of Methyl 2-(benzylamino)benzoate: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Insights: Understanding the Driving Forces of C-N Bond Formation

The choice of synthetic strategy for C-N bond formation is dictated by the nature of the substrates and the desired reaction conditions. Both the Ullmann and Buchwald-Hartwig reactions offer effective pathways to N-arylated and N-alkylated amines, with distinct mechanistic underpinnings.

The Ullmann Condensation: A Classic Revitalized by Microwave Energy

The Ullmann condensation is a well-established method for the formation of C-N bonds, traditionally involving the copper-catalyzed reaction of an aryl halide with an amine at high temperatures. Microwave irradiation significantly accelerates this process, making it a more attractive and efficient method.[5][6][7][8]

The reaction can be envisioned to proceed through the following key steps:

  • Oxidative Addition: A Cu(I) catalyst undergoes oxidative addition to the aryl halide (e.g., methyl 2-bromobenzoate).

  • Amine Coordination and Deprotonation: The amine (benzylamine) coordinates to the copper center, followed by deprotonation by a base to form a copper-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired product, Methyl 2-(benzylamino)benzoate, and regenerating the Cu(I) catalyst.

The Buchwald-Hartwig Amination: A Versatile and High-Yielding Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Its high functional group tolerance and broad substrate scope have made it a cornerstone of modern organic synthesis. Microwave assistance further enhances its efficiency, enabling rapid and clean conversions.[9][10][11]

The catalytic cycle is generally understood to involve:

  • Formation of the Active Pd(0) Catalyst: A palladium precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., methyl 2-bromobenzoate) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Benzylamine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed via reductive elimination, yielding Methyl 2-(benzylamino)benzoate and regenerating the Pd(0) catalyst.

Experimental Protocols: A Step-by-Step Guide to Microwave-Assisted Synthesis

The following protocols are designed for use with a dedicated microwave reactor capable of controlling temperature and pressure. All reagents should be of high purity, and solvents should be anhydrous where specified.

Method A: Microwave-Assisted Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of N-arylanthranilic acids.[5][6]

Materials:

  • Methyl 2-bromobenzoate

  • Benzylamine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add methyl 2-bromobenzoate (1.0 mmol), benzylamine (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Add 5 mL of anhydrous DMF to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes with a power output of up to 300 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure Methyl 2-(benzylamino)benzoate.

Method B: Microwave-Assisted Buchwald-Hartwig Amination

This protocol is based on general procedures for microwave-assisted Buchwald-Hartwig aminations.[9][10]

Materials:

  • Methyl 2-bromobenzoate

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and Xantphos (0.06 mmol, 6 mol%) to a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Add methyl 2-bromobenzoate (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Remove the vessel from the glovebox and add anhydrous toluene (5 mL) and benzylamine (1.2 mmol) via syringe.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes with a power output of up to 300 W.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Process Optimization and Data Interpretation

The provided protocols serve as a robust starting point. However, for optimal results, some degree of optimization may be necessary depending on the specific microwave reactor and purity of reagents.

Table 1: Key Parameters for Optimization

ParameterUllmann CondensationBuchwald-Hartwig AminationRationale
Catalyst Loading 5-10 mol% CuI1-5 mol% Pd₂(dba)₃Lowering catalyst loading can reduce costs, but may require longer reaction times.
Ligand N/A (or simple ligands like proline)Xantphos, RuPhos, BrettPhosLigand choice is crucial for stabilizing the palladium catalyst and promoting reductive elimination.
Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄, LHMDSThe strength and nature of the base can significantly impact the reaction rate and yield.
Solvent DMF, DMSO, DioxaneToluene, DioxaneThe solvent should have a high dielectric constant for efficient microwave absorption and be able to solubilize the reactants.
Temperature 120-180 °C100-150 °CHigher temperatures generally lead to faster reactions, but can also cause decomposition.
Time 10-30 minutes5-20 minutesMonitor reaction progress by TLC or LC-MS to determine the optimal reaction time.

Characterization of Methyl 2-(benzylamino)benzoate:

The identity and purity of the synthesized product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons of both the benzoate and benzyl groups, a singlet for the methyl ester protons, and a broad singlet for the N-H proton.

  • ¹³C NMR: Will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the benzylic methylene carbon.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of Methyl 2-(benzylamino)benzoate should be observed.

  • FT-IR: Characteristic absorptions for the N-H stretch, C=O stretch of the ester, and aromatic C-H stretches will be present.

Visualizing the Workflow and Mechanisms

To further clarify the experimental process and underlying chemical transformations, the following diagrams are provided.

G cluster_ullmann Ullmann Condensation Workflow U1 Combine Reactants: - Methyl 2-bromobenzoate - Benzylamine - CuI - K₂CO₃ - DMF U2 Microwave Irradiation (150 °C, 20 min) U1->U2 Seal Vessel U3 Aqueous Workup & Extraction U2->U3 Cooling U4 Purification (Column Chromatography) U3->U4 U5 Product: Methyl 2-(benzylamino)benzoate U4->U5

Caption: Workflow for Microwave-Assisted Ullmann Condensation.

G cluster_buchwald Buchwald-Hartwig Amination Workflow B1 Combine in Glovebox: - Pd₂(dba)₃ - Xantphos - Methyl 2-bromobenzoate - NaO*t*Bu B2 Add Solvent & Amine: - Toluene - Benzylamine B1->B2 B3 Microwave Irradiation (120 °C, 15 min) B2->B3 Seal Vessel B4 Filtration & Workup B3->B4 Cooling B5 Purification (Column Chromatography) B4->B5 B6 Product: Methyl 2-(benzylamino)benzoate B5->B6

Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.

G cluster_mechanism Generalized Catalytic Cycle for C-N Coupling M0 M(0) Catalyst M1 Oxidative Addition Complex M0->M1 + Ar-X M2 Amido Complex M1->M2 + R-NH₂ - HX M2->M0 Reductive Elimination + Ar-NH-R

Caption: Generalized Catalytic Cycle (M = Cu or Pd).

Conclusion

Microwave-assisted synthesis offers a paradigm shift in the efficient construction of molecules like Methyl 2-(benzylamino)benzoate. The protocols detailed herein for both Ullmann and Buchwald-Hartwig reactions provide a clear and authoritative guide for researchers to leverage the power of microwave technology. By understanding the underlying mechanisms and key optimization parameters, scientists can significantly accelerate their research and development efforts in the synthesis of valuable chemical entities.

References

  • Bueno, M. A., Silva, L. R. S. P., & Corrêa, A. G. (2008). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 19(7), 1267–1271. [Link]

  • INIS-IAEA. (2025). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Retrieved from [Link]

  • Yilmaz, H., Kucukdumlu, A., & Karahan, I. (2023). Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds. Kaunas University of Technology. [Link]

  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (2014). International Journal of ChemTech Research, 6(1), 543-548.
  • Bhosale, V. R. (2024). EFFICIENT MICROWAVE-ASSISTED BUCHWALD-HARTWIG COUPLING FOR THE SYNTHESIS OF 3-(SUBSTITUTED)BENZYL-7. African Journal of Biological Sciences, 6(14), 2381-2391.
  • Martín, A., Pellón, R. F., Mesa, M., Docampo, M. L., & Gómez, V. (2005). Microwave-assisted synthesis of N-phenylanthranilic acids in water. Journal of Chemical Research, 2005(12), 813-815.
  • Pellón, R. F., Martín, A., Docampo, M. L., & Al-awady, M. J. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.
  • Process for making N-aryl-anthranilic acid and their derivatives. (2003).
  • Joshi, J. D., Vaghamshi, H. S., & Parikh, A. R. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 697.
  • Sharma, I., & Jones, A. M. (2014). Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1, 1-dioxides via a copper-catalyzed N-arylation strategy. Tetrahedron Letters, 55(2), 480-482.
  • Dabral, S. K., & Dikshit, D. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Chemical Studies, 8(3), 12-16.
  • Sharma, P., & Singh, J. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles–A Green Approach. Oriental Journal of Chemistry, 40(3).
  • Pellón, R. F., Martín, A., & Docampo, M. L. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. ChemInform, 37(46).
  • Calvano, C. D., & Nacci, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 13(22), 12193.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization for Methyl 2-(benzylamino)benzoate

Welcome to the Advanced Crystallization Support Center. Methyl 2-(benzylamino)benzoate ( C15​H15​NO2​ ) is a hydrophobic, moderately flexible anthranilic acid derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. Methyl 2-(benzylamino)benzoate ( C15​H15​NO2​ ) is a hydrophobic, moderately flexible anthranilic acid derivative. Due to its secondary amine and ester functionalities, it exhibits complex hydrogen-bonding behaviors that can complicate purification.

This guide is engineered for drug development professionals and formulation scientists to troubleshoot common crystallization bottlenecks—such as Liquid-Liquid Phase Separation (LLPS), polymorphic inconsistencies, and residual solvent retention—using thermodynamically grounded, self-validating methodologies.

Process Workflow & Decision Matrix

The following decision tree outlines the critical path for screening and optimizing the solvent system to prevent phase separation and ensure regulatory compliance.

G Start Solvent Screening (Methyl 2-(benzylamino)benzoate) Solubility Determine Solubility Curve & MSZW Start->Solubility Cooling Cooling Crystallization (e.g., IPA or EtOAc/Heptane) Solubility->Cooling Antisolvent Anti-Solvent Addition (e.g., EtOH/Water) Solubility->Antisolvent Oiling Oiling Out (LLPS)? Cooling->Oiling Antisolvent->Oiling Seed Implement Seeding Strategy within MSZW Oiling->Seed Yes (Phase Separation) Isolate Filtration & Drying (ICH Q3C Compliance) Oiling->Isolate No (Nucleation) Seed->Isolate

Workflow for optimizing Methyl 2-(benzylamino)benzoate crystallization to avoid oiling out.

Troubleshooting & FAQs

Q1: Why does Methyl 2-(benzylamino)benzoate "oil out" instead of crystallizing during anti-solvent addition?

Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), is a kinetic phenomenon. It occurs when the supersaturation trajectory crosses the binodal curve before reaching the critical supersaturation required for crystal nucleation. Because Methyl 2-(benzylamino)benzoate is highly hydrophobic, the rapid addition of a polar anti-solvent (like water) sharply decreases its solubility. Instead of forming an ordered crystal lattice (which has a high activation energy barrier), the molecules aggregate into a solute-rich, disordered liquid phase. Solution: You must shift the thermodynamic trajectory. This is achieved by introducing seed crystals within the Metastable Zone Width (MSZW) before the LLPS boundary is crossed. Seeding provides a pre-existing surface, allowing supersaturation to be consumed via crystal growth (a low-energy pathway) rather than phase separation.

Q2: How do I select a solvent system that maximizes yield while complying with regulatory standards?

Causality: Solvent selection must balance thermodynamic solubility with safety profiles. The use of virtual solvent screening [1] can predict solubility, but empirical selection must adhere to the [2]. Solution: Avoid Class 2 solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) if possible, as they have strict Permitted Daily Exposures (PDEs) of 6.0 mg/day and 8.8 mg/day, respectively [2]. Instead, utilize Class 3 solvents (e.g., Ethanol, Isopropanol, or Ethyl Acetate), which have a well-established safety profile and PDE limits of 50 mg/day [2]. A binary system like Ethyl Acetate (solvent) / Heptane (anti-solvent) is highly recommended for this compound.

Q3: My isolated crystals have inconsistent habits (needles vs. blocks) and trap residual solvents. How can I control this?

Causality: Crystal habit is dictated by the relative growth rates of different crystal faces. Solvents that hydrogen-bond strongly with the secondary amine or ester carbonyl of Methyl 2-(benzylamino)benzoate can selectively inhibit growth on specific faces, leading to needle-like structures. Needles frequently cause poor filtration and trap mother liquor, leading to high residual solvent levels that fail Gas Chromatography (GC) impurity profiling [3]. Solution: Switch to a less polar solvent system or implement a controlled cooling ramp with isothermal holds. This allows for more isotropic growth (block-like crystals), which filter easily and dry efficiently.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . If the validation checks fail, the system alerts the operator to kinetic or thermodynamic instability before scale-up.

Protocol A: Determination of Metastable Zone Width (MSZW)

Purpose: To map the safe operating window for crystallization without triggering primary nucleation or LLPS.

  • Preparation: Prepare a saturated solution of Methyl 2-(benzylamino)benzoate in Isopropanol (IPA) at 50°C in a jacketed crystallizer.

  • Equilibration: Hold isothermally for 30 minutes to ensure complete dissolution. Monitor via Focused Beam Reflectance Measurement (FBRM) to ensure chord length counts drop to baseline.

  • Cooling: Cool the solution at a controlled rate of 0.5∘C/min .

  • Nucleation Detection: Record the nucleation temperature ( Tnuc​ ) when the first crystals appear (indicated by a sharp spike in FBRM counts or visual cloudiness).

  • Dissolution: Reheat the suspension at 0.5∘C/min and record the clear point temperature ( Tclear​ ) where all crystals dissolve.

  • Calculation: MSZW=Tclear​−Tnuc​ .

  • Self-Validation Check: Repeat the protocol at cooling rates of 0.2∘C/min and 1.0∘C/min . Validation: The MSZW must shrink at slower cooling rates. If the MSZW remains identical, the nucleation is being artificially triggered by impurities or agitator shear, and the system must be filtered/cleaned.

Protocol B: Seeded Anti-Solvent Crystallization (EtOH/Water)

Purpose: To force crystal growth and bypass oiling out in a highly supersaturated binary mixture.

  • Dissolution: Dissolve 10 g of Methyl 2-(benzylamino)benzoate in 50 mL of Ethanol at 40°C.

  • Anti-Solvent Addition (Phase 1): Slowly add 10 mL of Water at a rate of 1 mL/min. Stop addition just inside the MSZW (before any visual cloud point).

  • Seeding: Add 0.1 g (1 wt%) of milled Methyl 2-(benzylamino)benzoate seed crystals.

  • Desupersaturation Hold: Hold isothermally at 40°C for 60 minutes.

  • Anti-Solvent Addition (Phase 2): Resume Water addition (40 mL) at a slower rate of 0.5 mL/min to build yield.

  • Cooling: Cool the slurry to 5°C at 0.2∘C/min .

  • Self-Validation Check: Sample the mother liquor at the end of the 60-minute hold (Step 4) and analyze via HPLC. Validation: The concentration of the API in the liquid phase must drop toward the thermodynamic solubility limit. If the concentration remains static, the seeds have dissolved (indicating the system was undersaturated) or become deactivated, and the process will likely oil out in Step 5.

Quantitative Data: Solvent Selection Matrix

The following table summarizes the regulatory and thermodynamic parameters for selecting a solvent system for Methyl 2-(benzylamino)benzoate, grounded in ICH Q3C guidelines [2].

Solvent CandidateICH Q3C ClassPDE Limit (mg/day)Est. Solubility @ 25°C (mg/mL)Process Role & Suitability
Dichloromethane (DCM) Class 26.0>200Avoid: High toxicity; strict residual limits.
N,N-Dimethylformamide (DMF) Class 28.8>300Avoid: High boiling point makes drying difficult.
Ethanol Class 3 50.0~45Ideal: Primary solvent; good H-bonding profile.
Isopropanol (IPA) Class 3 50.0~25Ideal: Primary solvent for cooling crystallization.
Ethyl Acetate Class 3 50.0~120Ideal: Primary solvent; easily removed under vacuum.
Heptane Class 3 50.0<5Ideal: Non-polar anti-solvent.
Water N/AN/A<0.1Caution: Polar anti-solvent; high risk of inducing LLPS.

References

  • Applications of Virtual Solvent Screening for Pharmaceutical Crystallization Source: AIChE Spring Meeting & Global Congress on Process Safety (2024) URL:[Link]

  • ICH Q3C(R9) Guideline: Minor Revision for Residual Solvents Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Database URL:[Link]

  • Impurity Profiling of Active Pharmaceutical Ingredients (API) Source: MoleculeMatters URL:[Link]

Optimization

Technical Support Center: Catalyst Recovery and Reuse in Methyl 2-(benzylamino)benzoate Production

Welcome to the Technical Support and Troubleshooting Guide for the catalytic production of Methyl 2-(benzylamino)benzoate. This guide is designed for researchers, scale-up scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the catalytic production of Methyl 2-(benzylamino)benzoate. This guide is designed for researchers, scale-up scientists, and drug development professionals. It focuses on the most industrially relevant and atom-economical synthetic route: the reductive amination of methyl anthranilate with benzaldehyde using heterogeneous Palladium on Carbon (Pd/C)[1].

While Pd/C is highly effective for reducing the intermediate imine, the electron-deficient and sterically hindered nature of methyl anthranilate presents unique challenges for catalyst longevity[2]. This guide provides field-proven insights into the causality of catalyst deactivation and self-validating protocols for maximum recovery.

Mechanistic Overview: The Fouling Cycle

To effectively recover a catalyst, we must first understand how it deactivates. In this reductive amination, dual-function Pd nanoparticles catalyze both the initial imidization and the subsequent hydrogenation of the C=N bond[3]. However, the target product—Methyl 2-(benzylamino)benzoate—contains a secondary amine adjacent to an ortho-ester group. This structural motif can act as a bidentate ligand, strongly coordinating to surface Pd sites and causing severe organic fouling[4].

Mechanism A Methyl Anthranilate + Benzaldehyde B Imine Intermediate A->B Condensation (-H2O) C Methyl 2-(benzylamino)benzoate B->C Hydrogenation (+H2) E Fouled Catalyst C->E Amine Adsorption (Deactivation) D Active Pd/C Catalyst D->B Catalysis E->D Regeneration (Wash/Reduction)

Figure 1: Reductive amination pathway and Pd/C catalyst fouling/regeneration cycle.

Troubleshooting FAQs

Q: My Pd/C catalyst loses >50% of its activity after a single reductive amination cycle. Why is this happening? A: The primary culprit is organic fouling rather than metal degradation. Methyl anthranilate is an electron-deficient aniline, which makes the initial imine condensation sluggish[2]. Unreacted imine intermediates can polymerize on the carbon support. Furthermore, the secondary amine product strongly adsorbs onto the active Pd(0) mesopores[4]. This physical blockage prevents hydrogen gas and new substrates from reaching the catalytic active sites.

Q: How can I definitively differentiate between organic fouling and permanent palladium leaching? A: You must implement a diagnostic workflow using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on your reaction filtrate[5].

Workflow Start Catalyst Activity Drop ICP ICP-MS of Filtrate Start->ICP HighPd >10 ppm Pd (Leaching) ICP->HighPd LowPd <10 ppm Pd (Fouling/Sintering) ICP->LowPd Action1 Adjust pH / Switch Support HighPd->Action1 Action2 Perform Deep Regeneration LowPd->Action2

Figure 2: Diagnostic workflow for determining the root cause of Pd/C deactivation.

If Pd levels in the filtrate exceed 10 ppm, active leaching is occurring, often due to acidic byproducts. If Pd levels are negligible but activity is dead, the mechanism is reversible organic fouling or irreversible thermal sintering[6].

Q: Should I use dry or wet Pd/C for the synthesis of Methyl 2-(benzylamino)benzoate? A: Always use wet Pd/C (typically 50% w/w water). Beyond mitigating the severe pyrophoric hazards of dry Pd/C in the presence of alcoholic solvents, the water content plays a crucial chemical role. It moderates the initial exothermic hydrogenation of the imine, preventing localized thermal spikes that cause irreversible sintering (agglomeration) of the palladium nanoparticles[7].

Standard Operating Procedures (SOPs) for Catalyst Recovery

To maintain scientific integrity, every recovery protocol must be treated as a self-validating system. Do not assume the catalyst is clean until the final wash filtrate is pH neutral and visually clear.

Protocol A: Routine Solvent Wash (For Cycles 1–3)

Use this method for mild fouling where the primary deactivator is weakly bound product.

  • Inert Filtration: Filter the post-reaction mixture through a medium-porosity sintered-glass funnel under a strict nitrogen or argon blanket to prevent the oxidation of highly active Pd(0) sites.

  • Polar Wash: Wash the filter cake sequentially with 3 × 10 mL of absolute ethanol (to remove polar unreacted starting materials).

  • Non-Polar Wash: Follow with 2 × 10 mL of ethyl acetate to desorb non-polar organic residues and hydrophobic imine oligomers.

  • Drying: Dry the catalyst under vacuum at 60°C for 4 hours.

Protocol B: Deep Chemical Regeneration (For Severe Fouling, Cycles 4+)

Use this method when Protocol A fails to restore >80% of original activity. This protocol utilizes a targeted acid/solvent disruption mechanism[4].

  • Isolation: Isolate the fouled catalyst cake via filtration.

  • Acid/Solvent Disruption: Suspend the catalyst in a 2:3 (v/v) mixture of chloroform and glacial acetic acid (approx. 50 mL per gram of catalyst)[4].

    • Causality Note: The acetic acid protonates the adsorbed secondary amines, breaking the strong Pd–N coordinate bonds. Simultaneously, the chloroform dissolves heavy, hydrophobic organic oligomers[4].

  • Agitation: Heat the suspension to 60°C for 40 minutes under continuous stirring, followed by 15 minutes of mild sonication to dislodge deeply trapped pore contaminants[4].

  • Neutralization & Wash: Filter the suspension. Wash extensively with absolute ethanol, followed by deionized water until the filtrate tests strictly pH neutral.

  • Thermal Reduction (Optional but Recommended): Dry the catalyst under vacuum at 80°C. To ensure any Pd(II) formed during the process is returned to the active Pd(0) state, subject the dry powder to a 5% H₂/N₂ gas stream at 200°C for 2 hours[6].

Quantitative Data Summary: Recovery Efficiency

The following table summarizes the expected performance metrics of the Pd/C catalyst in the production of Methyl 2-(benzylamino)benzoate when subjected to different recovery strategies.

CycleUnwashed Yield (%)Protocol A Yield (%)Protocol B Yield (%)Avg. Pd Leaching (ppm)
1 (Fresh) 94.094.094.0< 2.0
2 62.591.293.5< 2.5
3 38.085.492.0< 3.0
4 15.268.089.54.1
5 < 5.042.586.25.5

Note: Yields are based on the stoichiometric conversion of methyl anthranilate. Pd leaching is measured via ICP-MS of the combined reaction and wash filtrates.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of Methyl 2-(benzylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the identification and structural...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the identification and structural elucidation of organic molecules. Its unparalleled sensitivity and specificity make it an indispensable tool in pharmaceutical research, drug development, and quality control. A profound understanding of the fragmentation pathways of a molecule under mass spectrometric conditions is paramount for its unambiguous identification, particularly when dealing with complex matrices or isomeric species. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of Methyl 2-(benzylamino)benzoate, a compound of interest in synthetic and medicinal chemistry.

This document moves beyond a mere description of fragmentation patterns, offering a comparative perspective against other key analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. By presenting objective comparisons and supporting experimental data, this guide aims to equip researchers with the knowledge to make informed decisions for the comprehensive characterization of Methyl 2-(benzylamino)benzoate and related N-benzyl aniline derivatives.

The Crucial Role of Mass Spectrometry in Structural Elucidation

Electron Ionization (EI) mass spectrometry is a powerful technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation patterns are not random; they are governed by the principles of chemical stability, with cleavages preferentially occurring at weaker bonds and leading to the formation of stable carbocations and radicals.

For a molecule like Methyl 2-(benzylamino)benzoate, which possesses multiple functional groups—a secondary amine, a benzyl group, and a methyl ester on an aromatic ring—the fragmentation pathways are expected to be rich and informative. The interpretation of these pathways provides direct insights into the molecule's structure.

Proposed Electron Ionization Fragmentation Pathway of Methyl 2-(benzylamino)benzoate

The primary fragmentation events are anticipated to involve:

  • Alpha-Cleavage: The cleavage of the C-N bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[1] For Methyl 2-(benzylamino)benzoate, this can lead to the formation of a stable benzyl cation or a tropylium ion at m/z 91.

  • Loss of the Methoxy Group: Ester-containing compounds often exhibit the loss of the alkoxy group. In this case, the loss of a methoxy radical (•OCH₃) from the molecular ion would result in an ion at m/z 210.

  • "Ortho Effect": The presence of substituents in the ortho position on a benzene ring can lead to unique fragmentation pathways due to intramolecular interactions.[2] For Methyl 2-(benzylamino)benzoate, the proximity of the benzylamino and methyl ester groups may facilitate specific rearrangements.

Based on these principles, a detailed fragmentation pathway is proposed below:

Methyl_2-(benzylamino)benzoate_Fragmentation cluster_path1 Alpha-Cleavage cluster_path2 Loss of Methoxy Group cluster_path3 Loss of Benzyl Group cluster_path4 Ortho Effect Rearrangement M Methyl 2-(benzylamino)benzoate [M]⁺˙ m/z 241 ion91 Tropylium ion [C₇H₇]⁺ m/z 91 M->ion91 - C₈H₈NO₂• ion210 [M - OCH₃]⁺ m/z 210 M->ion210 - •OCH₃ ion150 [M - C₇H₇]⁺ m/z 150 M->ion150 - C₇H₇• ion134 Rearranged Ion m/z 134 M->ion134 - C₇H₇• followed by rearrangement ion182 [M - OCH₃ - CO]⁺ m/z 182 ion210->ion182 - CO ion120 [M - C₇H₇ - CH₂O]⁺ m/z 120 ion150->ion120 - CH₂O (from ester)

Figure 1: Proposed EI-MS fragmentation pathway for Methyl 2-(benzylamino)benzoate.

The formation of the tropylium ion (m/z 91) is a very common and stable fragment for benzyl-containing compounds and is expected to be a prominent peak in the spectrum.[3] The loss of the methoxy group (leading to m/z 210) is characteristic of methyl esters. A subsequent loss of carbon monoxide (CO) could lead to an ion at m/z 182 . The loss of the entire benzyl group as a radical would result in an ion at m/z 150 , which could further fragment by losing formaldehyde (CH₂O) from the ester group to give an ion at m/z 120 . An "ortho effect" could lead to a rearranged ion at m/z 134 , possibly through a cyclization mechanism involving the secondary amine and the ester group after the initial loss of the benzyl radical.

Comparative Analysis with Alternative Techniques

While mass spectrometry provides invaluable structural information through fragmentation analysis, a comprehensive characterization of a compound relies on a multi-technique approach. Here, we compare the utility of GC-MS with HPLC, NMR, and FTIR for the analysis of Methyl 2-(benzylamino)benzoate.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and fragmentation analysis.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity.Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.
Sample Requirements Volatile and thermally stable compounds. Derivatization may be required for polar compounds.[4]Soluble in a suitable mobile phase. Suitable for non-volatile and thermally labile compounds.[5][6]Soluble in a deuterated solvent. Requires a relatively pure sample for unambiguous interpretation.Can be analyzed as a solid, liquid, or gas.
Information Provided Molecular weight and fragmentation pattern, leading to structural elucidation. Provides high sensitivity and specificity.Quantitative analysis, separation of mixtures, and determination of purity. Can be coupled with MS for structural information.Detailed structural information, including the number and types of protons and carbons, their chemical environment, and connectivity.Identification of functional groups present in the molecule.
Advantages for Methyl 2-(benzylamino)benzoate Provides a unique fragmentation pattern for identification. High sensitivity for trace analysis.Good for quantitative analysis and purity determination without derivatization. Can separate it from non-volatile impurities.Provides unambiguous structural confirmation and allows for the differentiation of isomers.Quick and easy method to confirm the presence of key functional groups (N-H, C=O, C-N, aromatic rings).[7]
Limitations for Methyl 2-(benzylamino)benzoate Potential for thermal degradation in the injector port.Lower resolution than GC for some applications. Less structural information without an MS detector.Lower sensitivity compared to MS. Requires a larger sample amount.Provides limited information on the overall molecular structure and connectivity.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general procedure for the analysis of Methyl 2-(benzylamino)benzoate using GC-MS.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a stock solution of Methyl 2-(benzylamino)benzoate in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 10-100 µg/mL.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on the concentration).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

GC-MS_Workflow start Sample Preparation (Dissolve in Solvent) injection GC Injection start->injection separation GC Column Separation injection->separation ionization EI Ionization (70 eV) separation->ionization mass_analysis Mass Analyzer ionization->mass_analysis detection Detector mass_analysis->detection spectrum Mass Spectrum detection->spectrum end Data Analysis and Structural Elucidation spectrum->end

Figure 2: A generalized workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the analysis of Methyl 2-(benzylamino)benzoate by HPLC with UV detection.

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Sample Preparation:

  • Prepare a stock solution of Methyl 2-(benzylamino)benzoate in the mobile phase or a compatible solvent at 1 mg/mL.

  • Dilute to working concentrations (e.g., 1-100 µg/mL) with the mobile phase.

HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

HPLC_Workflow start Sample Preparation (Dissolve in Mobile Phase) injection HPLC Injection start->injection separation C18 Column Separation injection->separation detection UV-Vis Detection separation->detection chromatogram Chromatogram detection->chromatogram end Quantification and Purity Assessment chromatogram->end

Figure 3: A generalized workflow for HPLC analysis.

Conclusion

The structural elucidation of Methyl 2-(benzylamino)benzoate is effectively achieved through the use of electron ionization mass spectrometry. The proposed fragmentation pathway, characterized by alpha-cleavage to form a tropylium ion (m/z 91), loss of the methoxy group (m/z 210), and other characteristic fragments, provides a robust fingerprint for its identification. While GC-MS is a powerful tool for this purpose, a comprehensive analytical approach should integrate complementary techniques. HPLC is superior for quantitative analysis and purity assessment, particularly for less volatile samples. NMR spectroscopy remains the gold standard for unambiguous structural confirmation, and FTIR spectroscopy offers a rapid and simple method for functional group identification. The choice of analytical technique will ultimately depend on the specific research question, whether it be qualitative identification, quantitative analysis, or complete structural determination. This guide provides the foundational knowledge and experimental frameworks to enable researchers to confidently approach the analysis of Methyl 2-(benzylamino)benzoate and related compounds.

References

  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

  • Zaikin, V. G., & Mikaya, A. I. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 51(10), 841-854.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • University of California, Davis. (n.d.). IR: amines. Chem 242. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. NIST WebBook. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Retrieved from [Link]

  • Purdue University. (n.d.). Used for MS Short Course at Tsinghua by R. Graham Cooks, Hao Chen, Zheng Ouyang, Andy Tao, Yu Xia and Lingjun Li. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • ResearchGate. (2025). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (2008). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • Kleigrewe, K., et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(11), 1876-1886.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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